molecular formula C12H14ClNO3S B2356862 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride CAS No. 343596-68-9

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride

Cat. No. B2356862
CAS RN: 343596-68-9
M. Wt: 287.76
InChI Key: LXXUQMYYLZNIFI-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound features a sulfonamide group with S=O bond lengths of 1.4357 (16) and 1.4349 (16) Å, an S—N bond length of 1.625 (2) Å, and an S—C bond length of 1.770 (2) Å . When viewing the molecule down the S—N bond, both N—C bonds of the pyrrolidine ring are oriented gauche to the S—C bond .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive molecules with target selectivity . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

Scientific Research Applications

1. Synthesis and Structural Analysis

1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is involved in the synthesis of various compounds. For instance, it is used in the preparation of methyl 2-(p-toluenesulfonamido)benzoate, highlighting its utility in the formation of complex molecular structures (Zhang et al., 2010). Similarly, its derivatives, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been synthesized and evaluated for potential applications in fields like antineoplastic agents (Banerjee et al., 2002).

2. Catalysis and Chemical Reactions

This chemical plays a role in catalytic processes. For example, it's involved in the catalytic enantioselective synthesis of 2,4-disubstituted pyrrolidines, showcasing its importance in asymmetric synthesis and potential pharmaceutical applications (Luo, Xiang, & Krische, 2019). Moreover, it's used in N-substitution reactions of pyrrole, indicating its versatility in organic synthesis and the formation of N-substituted pyrroles (Le et al., 2004).

3. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used for the analysis of primary and secondary aliphatic amines in water samples. This application is crucial for environmental monitoring and assessment (Sacher, Lenz, & Brauch, 1997).

4. Medicinal Chemistry

In the realm of medicinal chemistry, compounds derived from this compound are explored for their antibacterial properties. This underscores its potential in the development of new antibiotics and healthcare products (Abbasi et al., 2015).

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUQMYYLZNIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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